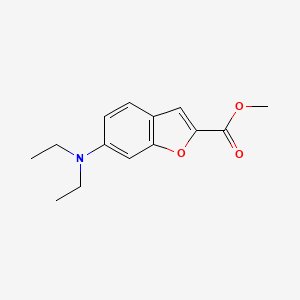

Methyl 6-(diethylamino)benzofuran-2-carboxylate

Cat. No. B3039678

M. Wt: 247.29 g/mol

InChI Key: ZKTUFCFRLOFBMD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04900831

Procedure details

To a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and Y-tube with a rubber septum and nitrogen inlet was added 1.8 gm (45 mmol) of 60% sodium hydride in mineral oil. After washing twice with 20 mL of hexanes, 150 mL of THF was added, followed by the rapid dropwise addition via transfer syringe of 3.86 gm (20 mmol) of 4-(N,N-diethylamino)-2-hydroxybenzaldehyde, dissolved in 50 mL of tetrahydrofuran (THF). The flask was placed in an 80° C. oil bath and stirred vigorously for 5 minutes, at which time 2.08 mL (20 mmol) of methyl bromoacetate was added in one portion. Sodium bromide precipitated from solution and vigorous stirring had to be maintained throughout. The suspension was refluxed for 80 minutes, allowed to cool to room temperature, and diluted with 75 mL of diethyl ether. The reaction was quenched by the slow dropwise addition of 50 mL of dilute aqueous ammonium chloride. The phases were separated and the aqueous phase extracted with 100 mL of diethyl ether (Et2O). The combined organic phases were washed with 20 mL 1N NaOH and 20 mL water. After drying (MgSO4), the solvent was removed by rotary evaporation and the residual oil purified by flash chromatography (CH2Cl2 ; SiO2, 11/2×15") to yield 2.23 gm (45.3%) of the product as a colorless oil. Field desorption mass spectrum: m/e 247 (M+). Anal. calcd. for C14H17NO3 : C, 68.0; H, 6.9; N, 5.7. Found: C, 67.9; H, 6.8; N, 5.8. 1H 270 NMR (CDCl3): δ 6.7 (m, 2H, ArHa,b), B 7.4 (m, 2H, ArHc,d).

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[CH2:3]([N:5]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[C:10]([OH:16])[CH:9]=1)[CH2:6][CH3:7])[CH3:4].Br[CH2:18][C:19]([O:21][CH3:22])=[O:20]>O1CCCC1>[CH2:3]([N:5]([C:8]1[CH:15]=[CH:14][C:11]2[CH:12]=[C:18]([C:19]([O:21][CH3:22])=[O:20])[O:16][C:10]=2[CH:9]=1)[CH2:6][CH3:7])[CH3:4] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

3.86 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)C1=CC(=C(C=O)C=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

2.08 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorous stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing twice with 20 mL of hexanes, 150 mL of THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in an 80° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in one portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Sodium bromide precipitated from solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to be maintained throughout

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was refluxed for 80 minutes

|

|

Duration

|

80 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 75 mL of diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched by the slow dropwise addition of 50 mL of dilute aqueous ammonium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase extracted with 100 mL of diethyl ether (Et2O)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with 20 mL 1N NaOH and 20 mL water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residual oil purified by flash chromatography (CH2Cl2 ; SiO2, 11/2×15")

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(CC)C=1C=CC2=C(OC(=C2)C(=O)OC)C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.23 g | |

| YIELD: PERCENTYIELD | 45.3% | |

| YIELD: CALCULATEDPERCENTYIELD | 45.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |